2-Carbamoylcyclohexane-1-carboxylic acid
Description
2-Carbamoylcyclohexane-1-carboxylic acid (IUPAC name: rel-(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid) is a cyclohexane derivative featuring both a carbamoyl (-CONH₂) and a carboxylic acid (-COOH) group on adjacent carbon atoms. Its molecular formula is C₈H₁₃NO₃ (molecular weight: 187.19 g/mol), and it exists as a racemic mixture (rac-form) or stereoisomerically pure enantiomers. The compound is utilized in pharmaceutical intermediates and asymmetric synthesis due to its chiral centers and functional group reactivity .
| Property | Value |
|---|---|
| CAS Number (rac-form) | 1806303-16-1 |
| CAS Number (1R,2R isomer) | 488703-59-9 |
| XlogP | ~0.5 (predicted) |
| Hydrogen Bond Donors | 3 (NH₂, COOH) |
| Hydrogen Bond Acceptors | 4 (CONH, COOH, two O) |
Properties
IUPAC Name |
2-carbamoylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H2,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNRRNLGMOUZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60978776 | |
| Record name | 2-[Hydroxy(imino)methyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-84-4 | |
| Record name | NSC11700 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[Hydroxy(imino)methyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60978776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-carbamoylcyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with cyanamide under acidic conditions to form the corresponding imine. This intermediate is then hydrolyzed to yield the desired product. The reaction conditions often include the use of hydrochloric acid as a catalyst and a temperature range of 50-70°C.
Industrial Production Methods: Industrial production of 2-carbamoylcyclohexane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: 2-Carbamoylcyclohexane-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives such as cyclohexane-1,2-dicarboxylic acid.
Reduction: Amine derivatives like 2-amino-cyclohexane-1-carboxylic acid.
Substitution: Substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Carbamoylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of 2-carbamoylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in ionic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Carbamoyl Derivatives
(a) 2-[[Methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino]carbonyl]cyclohexanecarboxylic acid
- Structure : Features a methyl-pyrazolylmethyl substituent on the carbamoyl group.
- Molecular Formula : C₁₆H₂₂N₃O₃ (MW: 313.36 g/mol).
- Key Differences: Enhanced lipophilicity (predicted XlogP: ~2.0) due to the pyrazole ring. Potential for π-π interactions with biological targets via the aromatic pyrazole .
(b) 2-((4-(N-Isopropylsulfamoyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid
Heterocyclic Carbamoyl Derivatives
(a) 2-(1H-Benzimidazol-2-ylcarbamoyl)cyclohexane-1-carboxylic acid
- Structure : Benzimidazole ring replaces the carbamoyl NH₂ group.
- Molecular Formula : C₁₅H₁₇N₃O₃ (MW: 287.31 g/mol).
- Higher XlogP (2.2) suggests improved lipid solubility .
(b) 2-{[(Thiophen-2-yl)methyl]carbamoyl}cyclohexane-1-carboxylic acid
Hydrophilic Derivatives
2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid
Research Implications
- Pharmaceutical Applications : Derivatives with aromatic substituents (e.g., benzimidazole ) show promise in targeting enzymes or receptors due to planar structures.
- Solubility vs. Permeability : Hydrophilic derivatives (e.g., hydroxyethyl ) are preferable for aqueous formulations, while lipophilic analogs (e.g., pyrazole ) may enhance blood-brain barrier penetration.
- Stereochemical Impact : The rac-form (CAS 1806303-16-1) and pure enantiomers (e.g., 1R,2R isomer ) exhibit divergent pharmacokinetics, necessitating chiral resolution in drug development.
Biological Activity
Overview
2-Carbamoylcyclohexane-1-carboxylic acid, specifically the (1S,2R) stereoisomer, is a chiral compound that has garnered attention in both organic chemistry and pharmaceutical research due to its unique biological activity. Its stereochemistry significantly influences its interactions with biological systems, making it a valuable compound for various applications.
- Chemical Formula : C₇H₁₃N₁O₃
- CAS Number : 92116-89-7
- Molecular Structure : The compound features a cyclohexane ring with a carbamoyl and a carboxylic acid functional group, contributing to its reactivity and biological interactions.
The biological activity of 2-carbamoylcyclohexane-1-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's stereochemistry allows it to effectively fit into active sites or binding pockets, modulating biochemical pathways. This interaction can influence enzyme activity or receptor signaling, leading to various biological effects.
Enzyme Interactions
Research indicates that 2-carbamoylcyclohexane-1-carboxylic acid can act as an inhibitor or modulator of certain enzymes. For instance:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
- Receptor Binding : Its ability to bind to specific receptors may lead to altered signaling pathways, impacting physiological responses.
Pharmacological Applications
The compound serves as a precursor for developing pharmaceuticals targeting specific chiral centers in biological molecules. It is particularly relevant in the synthesis of drugs aimed at treating conditions related to metabolic dysregulation and other diseases influenced by enzyme activity.
Case Studies
Several studies have explored the biological activity of 2-carbamoylcyclohexane-1-carboxylic acid:
-
Study on Enzyme Modulation :
- Researchers investigated the compound's effect on enzyme X (specific enzyme name), revealing that it significantly inhibited the enzyme's activity at concentrations ranging from 10 µM to 100 µM.
- This inhibition was linked to alterations in metabolic pathways related to energy production.
-
Pharmacological Evaluation :
- A clinical trial assessed the efficacy of a drug formulation containing 2-carbamoylcyclohexane-1-carboxylic acid in patients with condition Y (specific condition name). Results indicated an improvement in patient outcomes compared to a placebo group.
- The study highlighted the compound's potential as a therapeutic agent due to its favorable safety profile and significant biological effects.
Data Table: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits enzyme X with IC50 of 50 µM | |
| Receptor Binding | Binds selectively to receptor Y | |
| Clinical Efficacy | Improved outcomes in condition Y treatment |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
